Cas no 1260982-01-1 (1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate)

1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is a protected piperidine derivative widely used as a key intermediate in organic synthesis and pharmaceutical development. Its structure features both tert-butyl and methyl ester protecting groups, enhancing stability and facilitating selective deprotection for further functionalization. The 4-amino group provides a reactive site for derivatization, making it valuable in the synthesis of bioactive compounds, including drug candidates. The product’s high purity and well-defined stereochemistry ensure reproducibility in complex reactions. Its compatibility with a range of coupling and modification reactions makes it a versatile building block for medicinal chemistry and peptidomimetic research.
1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate structure
1260982-01-1 structure
Product name:1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
CAS No:1260982-01-1
MF:C12H22N2O4
MW:258.314083576202
CID:4691855

1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
    • 4-AMINO-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER 2-METHYL ESTER
    • (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
    • trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
    • 1-tert-butyl 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate
    • 1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate
    • SB22820
    • Methyl 4-Amino-1
    • 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
    • Inchi: 1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3
    • InChI Key: PVCVXOYIRODFJD-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(CC1C(=O)OC)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 325
  • Topological Polar Surface Area: 81.9

1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A129008296-250mg
trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
1260982-01-1 97%
250mg
$651.00 2023-09-03
Alichem
A129008296-1g
trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
1260982-01-1 97%
1g
$1519.00 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS2202-250.0mg
O1-tert-butyl O2-methyl trans-4-aminopiperidine-1,2-dicarboxylate
1260982-01-1 95%
250.0mg
¥3973.0000 2024-07-28
Crysdot LLC
CD00011422-1g
trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
1260982-01-1 97%
1g
$1538 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS2202-100.0mg
O1-tert-butyl O2-methyl trans-4-aminopiperidine-1,2-dicarboxylate
1260982-01-1 95%
100.0mg
¥2482.0000 2024-07-28
Crysdot LLC
CD00011422-250mg
trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
1260982-01-1 97%
250mg
$614 2024-07-19
Alichem
A129008296-100mg
trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
1260982-01-1 97%
100mg
$426.80 2023-09-03
Crysdot LLC
CD00011422-25mg
trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
1260982-01-1 97%
25mg
$192 2024-07-19
Crysdot LLC
CD00011422-100mg
trans-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
1260982-01-1 97%
100mg
$384 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS2202-500.0mg
O1-tert-butyl O2-methyl trans-4-aminopiperidine-1,2-dicarboxylate
1260982-01-1 95%
500.0mg
¥6622.0000 2024-07-28

Additional information on 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate

Introduction to 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate (CAS No. 1260982-01-1)

1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, identified by its CAS number 1260982-01-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class, a heterocyclic amine characterized by a six-membered ring containing one nitrogen atom. The structural features of 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, including its tert-butyl and methyl substituents, as well as the presence of two carboxyl groups and an amino group, contribute to its unique chemical properties and potential biological activities.

The synthesis of 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tert-butyl group at the 1-position and the methyl group at the 2-position enhances the steric hindrance around the nitrogen atom, which can influence its interactions with biological targets. Additionally, the presence of two carboxyl groups at the 1 and 2 positions provides opportunities for further functionalization, making this compound a versatile intermediate in drug discovery.

In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. Piperidines are known to exhibit properties such as receptor binding affinity, enzyme inhibition, and modulation of neurotransmitter systems. The specific arrangement of substituents in 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate may contribute to its potential utility in developing novel therapeutic agents. For instance, modifications at the nitrogen and carboxyl positions can fine-tune pharmacokinetic profiles and improve target specificity.

One of the most compelling aspects of 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is its potential application in the development of small-molecule drugs targeting neurological disorders. Piperidine-based compounds have shown promise in preclinical studies for their ability to interact with neurotransmitter receptors such as serotonin receptors (5-HT), dopamine receptors (D), and norepinephrine receptors (NE). The structural features of this compound may allow it to modulate these receptors in a way that could lead to new treatments for conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

Furthermore, the carboxyl groups in 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate provide opportunities for further derivatization into more complex molecules. For example, these carboxyl groups can be coupled with other pharmacophores via amide or ester linkages to create hybrid compounds with enhanced biological activity. This flexibility makes this compound a valuable building block in medicinal chemistry.

Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug candidates. Molecular modeling studies have shown that 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate can effectively bind to various protein targets involved in neurological disorders. These studies predict that modifications to the tert-butyl and methyl substituents could improve binding affinity and selectivity. Such insights are crucial for guiding experimental efforts and optimizing lead compounds.

The pharmaceutical industry has increasingly recognized the value of piperidine derivatives due to their favorable pharmacokinetic properties. Piperidines are known for their ability to cross the blood-brain barrier, which is essential for treating central nervous system (CNS) disorders. Additionally, their stability under metabolic conditions makes them suitable for oral administration. The structural features of 1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate align well with these requirements, making it a promising candidate for further development.

In conclusion,1-Tert-butyl 2-methyl 4-amino-piperidine -1 ,2 -dicarboxy late (CAS No .12609820 -01 -I) is a versatile compound with significant potential in pharmaceutical research . Its unique structural features , combined with its ability to interact with key biological targets , make it an attractive candidate for developing novel therapeutic agents . As research continues , further exploration of its biological activities and synthetic applications will undoubtedly uncover new opportunities for innovation in drug discovery .

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(CAS:1260982-01-1)1-Tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
A1240801
Purity:99%
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Price ($):1454